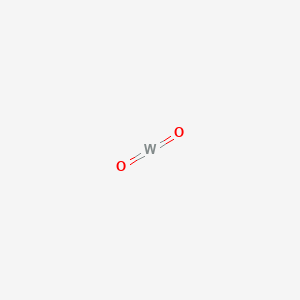

Tungsten(IV) oxide

Description

Properties

IUPAC Name |

dioxotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKDPOPGYFUOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[W]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

WO2, O2W | |

| Record name | tungsten(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065195 | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark blue or brown odorless powder; [MSDSonline] | |

| Record name | Tungsten dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12036-22-5 | |

| Record name | Tungsten oxide (WO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies for Controlled Tungsten Oxide Structures

Solution-Based Techniques

Solution-based synthesis routes are widely employed for their versatility, scalability, and ability to produce a diverse range of tungsten oxide morphologies at relatively low temperatures. These methods involve the chemical transformation of tungsten precursors in a liquid medium.

Sol-Gel Synthesis and Optimization

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The method involves the conversion of a precursor solution (sol) into a solid network (gel). For tungsten oxide, this typically begins with a tungsten precursor which undergoes hydrolysis and polycondensation reactions.

Versatile molecular precursors for the sol-gel synthesis of tungsten oxide thin films can be derived from the reaction of tungsten oxychloride (WOCl₄) with alcohols. rsc.org This reaction forms oligomeric species, [WOCl₄₋ₓ(OR)ₓ]ₙ, which upon hydrolysis, lead to the formation of tungsten oxide colloidal solutions suitable for deposition. rsc.org The morphology of the resulting films is dependent on the nature of the alcohol used; for instance, bulky alkyl groups like isopropanol (B130326) tend to yield homogeneous, amorphous films. rsc.org Another approach involves using sodium tungstate (B81510) (Na₂WO₄) as the tungsten source in a gelatin solution, which acts as a green stabilizing agent to produce tungsten oxide nanosheets (WO₃-NS). theiet.org

Optimization of the sol-gel process is critical for achieving desired material properties. For instance, in the peroxide sol-gel method, the drying process of the polyperoxotungstic acid solution after evaporation is a key step. rudmet.ru A process of volume drying and vacuum compaction can yield an amorphous WO₃ hydrogel that is readily soluble in ethyl alcohol, suitable for creating electrochromic films. rudmet.ru The sequence of mixing precursors also plays a significant role; adding nitric acid dropwise to a sodium tungstate solution, as opposed to the reverse, can significantly reduce the particle size of the resulting hydrated tungsten oxide platelets. researchgate.net The duration of the aging process is another critical parameter, with longer aging times (e.g., 30 days) promoting the formation of uniform platelet structures. researchgate.net

A non-hydrolytic sol-gel method has been reported for the gram-scale synthesis of high surface area blue tungsten oxide. This process involves the transformation of W(IV) and W(VI) chloride precursors using diisopropyl ether in 1,2-dichloroethane (B1671644) at 180 °C, resulting in materials with cube-like or rod-like morphologies, respectively. rsc.org

Hydrothermal and Solvothermal Approaches for Morphological Control

Hydrothermal and solvothermal methods are widely utilized for synthesizing tungsten oxide with well-defined morphologies due to the ability to control reaction parameters such as temperature, pressure, time, and the use of additives. samipubco.com These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents in a sealed vessel, typically an autoclave, at elevated temperatures and pressures.

The hydrothermal method is particularly effective for producing single-crystalline tungsten oxide nanostructures with high purity. samipubco.com By adjusting the reaction temperature in a highly acidic environment, the crystal phase of tungsten oxide can be transformed from monoclinic WO₃·2H₂O at room temperature to orthorhombic WO₃·H₂O at 100 °C, and finally to monoclinic WO₃ at 220 °C. vjs.ac.vn This phase transformation is accompanied by a change in morphology from nanoplates to nanocuboids. vjs.ac.vn The pH of the solution is a primary determinant of both the crystalline phase and morphology. bohrium.com For example, as the pH increases, the morphology can shift from cuboid-shaped to nanorods, nanoneedles, and eventually nanowires. bohrium.com The use of capping agents or surfactants, such as sodium sulfate (B86663) (Na₂SO₄), ammonium (B1175870) sulfate ((NH₄)₂SO₄), and ammonium acetate (B1210297) (CH₃COONH₄), in a crystal-seed-assisted hydrothermal process allows for the selective synthesis of platelike, wedgelike, and sheetlike nanostructures, respectively. acs.org Organic additives like oxalic acid can also be used to control size and prevent agglomeration.

Solvothermal synthesis offers additional control by utilizing organic solvents, which can influence the growth kinetics and final morphology of the nanoparticles. samipubco.com For instance, the solvothermal reaction of tungsten hexachloride (WCl₆) in ethanol (B145695) can produce tungsten oxide nanorods and nanowires. unirioja.es The reaction time and the addition of acetic acid can be varied to control the dimensions and crystalline structure of the resulting nanostructures. unirioja.es A one-pot, two-precursor solvothermal route, involving the thermal decomposition of ammonium metatungstate in oleylamine, has been developed to produce ultrasmall (<2 nm) crystalline WOₓ nanoparticles. acs.org In this method, the size and shape can be further controlled by introducing an organic oxidant or reductant. acs.org

| Method | Precursor(s) | Key Parameters & Additives | Resulting Morphology/Structure | Reference |

|---|---|---|---|---|

| Hydrothermal | Sodium Tungstate (Na₂WO₄·2H₂O), Hydrochloric Acid (HCl) | Reaction Temperature (RT to 220°C) | Phase transformation from WO₃·2H₂O (nanoplates) to WO₃ (nanocuboids) | vjs.ac.vn |

| Hydrothermal | Tungstic Acid Colloidal Suspension | Solution pH (0.10 to 2.01) | Morphology changes from cuboid to nanorod, nanoneedle, and nanowire | bohrium.com |

| Crystal-Seed-Assisted Hydrothermal | - | Capping agents: Na₂SO₄, (NH₄)₂SO₄, CH₃COONH₄ | Platelike, wedgelike, and sheetlike nanostructures | acs.org |

| Solvothermal | Tungsten Hexachloride (WCl₆), Ethanol | Reaction time, Acetic acid | Nanorods and nanowires (WO₂.₇₂, WO₂.₇₉, WO₃ phases) | unirioja.es |

| Solvothermal | Ammonium Metatungstate, Oleylamine | Organic oxidant/reductant | Ultrasmall (<2 nm) crystalline WOₓ nanoparticles, nanorods | acs.org |

Chemical Deposition Methods

Chemical deposition encompasses methods where a thin film or powder is formed on a substrate or in a solution through a chemical reaction. These techniques are valued for their simplicity and cost-effectiveness.

One approach for synthesizing tungsten oxide nanoparticles is through the chemical deposition from a solution of tungsten hexachloride (WCl₆) in various organic solvents. researchgate.netjst.go.jp In this process, WCl₆ is dissolved in a solvent like N,N-dimethylformamide (DMF) or acetylacetone (B45752), and then oxidized, often by purging with oxygen gas. researchgate.netjst.go.jp The choice of solvent has been shown to significantly influence the size of the resulting nanoparticles. For instance, tungsten oxide particles synthesized in DMF tend to be smaller than those produced in acetylacetone solutions, which may be related to the agglomeration behavior of the particles in different solvents. researchgate.netjst.go.jp Transmission electron microscopy has shown that stable tungsten oxide nanoparticles with an average size of about 60 nm can be produced in DMF.

Another variation is the spray deposition method, where a precursor solution is sprayed onto a heated substrate to form a film. This method has been used to immobilize tungsten oxide on glass substrates from an aqueous-based solution. The volume of the precursor solution used has been found to affect the quality and uniformity of the resulting film, with larger volumes sometimes leading to cracking. undip.ac.id

Acid Precipitation Routes

Acid precipitation is a straightforward and widely used method for synthesizing tungsten oxide, typically involving the acidification of a tungstate solution to precipitate a hydrated form of tungsten oxide, which can then be calcined to obtain the desired oxide phase.

In a typical procedure, ammonium tungstate para pentahydrate is dissolved and then precipitated by adding an acid, such as nitric acid. researchgate.net By controlling parameters like the stirring time during the precipitation reaction, different nanostructures can be obtained. For example, nanoparticles with an average size of 30 nm and nanoplates with dimensions of approximately 190 nm wide and 50 nm thick have been prepared by varying the stirring time while keeping other synthesis parameters constant. researchgate.net The resulting precipitate is typically a hydrated form of tungsten oxide (e.g., WO₃·H₂O), which can be converted to monoclinic WO₃ by annealing at temperatures between 400 and 500 °C. vjs.ac.vn The annealing temperature has a significant impact on the morphology, crystallinity, and oxygen deficiency of the final product. For instance, annealing at a lower temperature (400 °C) can result in nanoplates with sharp edges and a higher degree of oxygen deficiency compared to those annealed at a higher temperature (500 °C), which may show both nanoplate and nanograin morphologies with rounded edges. vjs.ac.vn

Vapor-Phase Deposition Techniques

Vapor-phase deposition techniques involve the transport of precursor materials in the vapor phase to a substrate, where they react or condense to form a solid film or nanostructure. These methods are well-suited for producing high-purity, uniform, and crystalline thin films.

Chemical Vapor Deposition (CVD), Including Hot-Filament CVD (HFCVD) and Metal Organic Chemical Vapor Deposition (MOCVD)

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Crystalline and amorphous thin films of tungsten oxide can be prepared by CVD using a variety of volatile precursors at temperatures typically below 500 °C. umich.eduumich.edu Common precursors include tungsten hexacarbonyl (W(CO)₆), tungsten hexafluoride (WF₆), and tungsten ethoxides. umich.eduaip.org

Hot-Filament Chemical Vapor Deposition (HFCVD) is a variation of CVD where a heated filament is used to catalytically decompose the precursor gases. This technique has been successfully used to synthesize tungsten oxide nanostructures. For example, tungsten oxide nanorods with diameters of 5-10 nm and lengths of 50-75 nm have been prepared in an HFCVD reactor by passing a mixture of gases over a heated tungsten filament. scientific.net The filament itself can act as the tungsten source, oxidizing in the presence of oxygen to form tungsten oxide species that deposit on a substrate. mdpi.comlouisville.edu By controlling parameters such as filament temperature, substrate temperature, gas flow rates, and deposition time, various morphologies like pyramidal nanostructures and vertically aligned nanowire arrays can be grown. mdpi.comlouisville.edu

Metal Organic Chemical Vapor Deposition (MOCVD) utilizes metal-organic compounds as precursors. MOCVD is a highly controllable process for depositing thin films with high purity and uniformity. For instance, nanophasic tetragonal WO₃ thin films with pyramidal-shaped grains have been deposited at 500 °C using W(CO)₆ as the precursor in an O₂ + H₂O atmosphere. researchgate.net MOCVD has also been employed to study the growth of two-dimensional materials like WS₂, where an initial tungsten-seeding step involving the MOCVD of W(CO)₆ can lead to the formation of an ordered WO₃ layer on a sapphire substrate, influencing the subsequent epitaxial growth. acs.org Furthermore, direct liquid injection MOCVD has been used to prepare tungsten-doped vanadium(IV) oxide films, demonstrating the capability of this technique for creating complex oxide materials. researchgate.net

| CVD Method | Precursor(s) | Key Process Parameters | Resulting Morphology/Structure | Reference |

|---|---|---|---|---|

| CVD | W(CO)₆, WF₆, W(OEt)ₓ | Deposition temperature < 500 °C | Crystalline and amorphous thin films | umich.eduumich.edu |

| HFCVD | Tungsten filament, O₂, H₂ | Filament temperature (1300-1400 °C), Substrate temperature (300 °C) | Closely packed porous pyramidal nanostructures | mdpi.com |

| HFCVD | Tungsten filament, O₂ | Filament temperature (~1950 K), Substrate temperature (775-823 K) | Vertical arrays of nanowires (30-60 nm diameter) | louisville.edu |

| MOCVD | W(CO)₆, O₂, H₂O | Deposition temperature (500 °C) | Nanophasic tetragonal WO₃ films with pyramidal grains | researchgate.net |

| MOCVD | W(CO)₆ | Metal-seeding step on sapphire substrate | Ordered WO₃ layer for subsequent epitaxial growth | acs.org |

Sputtering Techniques

Sputtering is a physical vapor deposition (PVD) technique widely employed for creating high-quality, uniform thin films of tungsten oxide. The process involves bombarding a tungsten target with energetic ions from a plasma, which ejects, or "sputters," atoms from the target surface. These atoms then travel and deposit onto a substrate, forming a thin film. By introducing a reactive gas, such as oxygen, into the vacuum chamber, the sputtered tungsten atoms react to form tungsten oxide on the substrate surface. This method, known as reactive sputtering, allows for precise control over the film's stoichiometry and properties. aip.orgdiva-portal.org

Reactive Magnetron Sputtering: This is a common variant where magnetic fields are used to confine the plasma close to the target, increasing the ionization efficiency and deposition rate. aip.orgdiva-portal.org The properties of the deposited tungsten oxide films are highly dependent on deposition parameters like the oxygen-to-argon gas flow ratio, total pressure, and sputtering power. aip.orgdiva-portal.orgingentaconnect.com For instance, adjusting the argon-to-oxygen ratio can effectively tune the microstructure and electrochromic performance of the films. ingentaconnect.com One study found that an Ar:O₂ ratio of 50:10 sccm yielded optimal electrochromic properties. ingentaconnect.com The choice of substrate and subsequent annealing also play a crucial role in determining the final crystal structure and optical properties of the film. aip.orgaip.org

High Power Impulse Magnetron Sputtering (HiPIMS): HiPIMS is an advanced sputtering technique that utilizes short, high-power pulses. researchgate.netuni-greifswald.de This generates a high-density plasma with a large fraction of ionized sputtered atoms. aip.orgresearchgate.net The high ion energy in HiPIMS influences the properties of the deposited films, often resulting in denser, smoother, and more adherent coatings compared to conventional DC or RF sputtering. aip.orgresearchgate.netresearchgate.net The pulse length is a critical parameter in reactive HiPIMS, affecting the ion composition (e.g., O⁺/W⁺ ratio) at the substrate and the formation of a non-stoichiometric sub-surface layer on the target. uni-greifswald.de Superimposing HiPIMS with a mid-frequency (MF) discharge is another strategy to enhance deposition rates and film quality. researchgate.netresearchgate.net

| Sputtering Technique | Key Features | Controllable Parameters | Typical Resulting Structures | References |

|---|---|---|---|---|

| Reactive Magnetron Sputtering (DC/RF) | Uses magnetic fields to confine plasma; versatile for large-area deposition. | Ar/O₂ gas ratio, total pressure, power, substrate temperature. | Amorphous or nanocrystalline thin films (e.g., WO₃). | aip.org, aip.org, diva-portal.org, ingentaconnect.com, researchgate.net |

| High Power Impulse Magnetron Sputtering (HiPIMS) | High power pulses create dense plasma with high ionization of sputtered material. | Pulse voltage, pulse duration, frequency, gas composition. | Dense, smooth, and highly adherent thin films with controlled stoichiometry. | aip.org, researchgate.net, researchgate.net, uni-greifswald.de |

Pulsed Laser Deposition

Pulsed Laser Deposition (PLD) is another PVD technique known for its versatility in growing high-quality thin films of various materials, including tungsten oxide. mdpi.comresearchgate.net In PLD, a high-power pulsed laser beam is focused onto a target material (e.g., a tungsten or tungsten oxide ceramic target) inside a vacuum chamber. machorro.net The intense laser energy ablates the target material, creating a plasma plume that expands and deposits onto a heated substrate. machorro.net

The properties of the PLD-grown tungsten oxide films are strongly influenced by deposition conditions such as the background oxygen pressure, substrate temperature, and laser fluence. mdpi.comresearchgate.netmachorro.net These parameters allow for precise control over the film's composition, chemical state, crystallinity, and morphology. mdpi.commachorro.net For example, films grown at room temperature are typically amorphous, while increasing the substrate temperature can induce crystallization and the formation of specific phases like monoclinic WO₃. mdpi.comresearchgate.net The optical band gap of the films can also be tuned by adjusting the substrate temperature during deposition. researchgate.net Studies have shown that as-deposited amorphous films can exhibit different properties compared to those that are thermally annealed post-deposition, with the former sometimes showing better gas sensing responses due to a higher concentration of oxygen vacancies. mdpi.com

Solid-Phase Reaction Synthesis

Solid-phase reaction, or solid-state reaction, is a traditional and straightforward method for synthesizing powdered materials. frontiersin.orgnanografi.com The process involves mixing solid reactants and heating them to a high temperature to induce a reaction that forms the desired solid product without reaching chemical equilibrium. frontiersin.orgnanografi.com This technique is valued for its simplicity and the use of low-cost equipment. frontiersin.orgnanografi.com

In the context of tungsten oxides, solid-phase reactions have been used to prepare tungsten bronzes (MₓWO₃) and non-stoichiometric oxides like WO₂.₇₂. frontiersin.org For instance, hexagonal and cubic tungsten bronzes have been synthesized by mixing metal salts with a tungsten precursor (like WO₃·NH₃) and reacting them at temperatures around 550°C, followed by annealing at 800°C in a controlled atmosphere (e.g., H₂/N₂ or H₂/Ar). frontiersin.org A key drawback of this method is its typically slow reaction rate, which often necessitates high reaction temperatures. frontiersin.orgnanografi.com

Thermal Plasma Synthesis

Thermal plasma synthesis offers a high-throughput and efficient route for producing nano-sized materials, including tungsten oxides. frontiersin.orgnanografi.com This method utilizes a thermal plasma, a high-temperature ionized gas, as a heat source to decompose gaseous precursors or evaporate solid ones. nanografi.com

An Inductively Coupled Thermal Plasma (ICTP) is a notable example of this technique. frontiersin.orgnanografi.com In an ICTP system, a plasma flame is generated by using reactive gases. nanografi.com This method has been successfully used for the high-throughput production of tungsten bronze (MₓWO₃, where M = Na, K, Cs) nanopowders. frontiersin.org The process typically involves feeding a powder mixture of a tungsten precursor and alkali salts into the plasma, where they react to form the desired nanopowders. frontiersin.orgnanografi.com A key advantage of thermal plasma synthesis is the ability to produce materials with high purity and a tunable composition using low-cost precursors. frontiersin.orgnanografi.com The resulting nanoparticles often exhibit favorable optical absorption properties. frontiersin.org

Thermal Treatment and Annealing Effects on Tungsten Oxide Phase Formation

Thermal treatment, or annealing, is a critical post-synthesis step that profoundly influences the final properties of tungsten oxide materials. The process involves heating the material to a specific temperature for a certain duration in a controlled atmosphere. This can induce significant changes in crystallinity, phase, morphology, and defect concentration. researchgate.netcapes.gov.brmdpi.comnih.gov

As-deposited or as-synthesized tungsten oxide is often amorphous or poorly crystalline. capes.gov.brmdpi.comnih.gov Annealing provides the thermal energy necessary for crystallization and grain growth. capes.gov.brmdpi.com Studies have shown that tungsten oxide films can transition from an amorphous state to a crystalline monoclinic phase at annealing temperatures between 250°C and 400°C. mdpi.comnih.govresearchgate.net The specific phase transformations can be complex; for example, one study observed that an amorphous WO₃ thin film successively transformed into WO₃·1/3H₂O, hexagonal WO₃, Magnéli phases (WO₃₋ₓ), and finally monoclinic WO₃ as the annealing temperature increased. researchgate.net

The annealing temperature also affects the morphology. Increasing the temperature can lead to the coalescence of smaller nanostructures into larger grains and can even cause cracking at very high temperatures. researchgate.netmdpi.com These structural changes directly impact the material's properties. For instance, an optimal annealing temperature can enhance electrochromic performance by creating a balance between ion transport and structural stability. mdpi.com However, annealing at excessively high temperatures (e.g., 600°C) can lead to film delamination. capes.gov.br

| Annealing Temperature | Observed Effects on Tungsten Oxide | References |

|---|---|---|

| < 300°C | Films often remain amorphous or show initial signs of crystallization. Phase transformation from orthorhombic tungstite (WO₃·H₂O) to monoclinic WO₃ can begin. | nih.gov, cambridge.org |

| 300°C - 500°C | Significant crystallization into the monoclinic WO₃ phase. Increased grain/crystallite size. Improved crystallinity and potential phase transitions (e.g., hexagonal to monoclinic). | researchgate.net, mdpi.com, researchgate.net, nih.gov |

| > 500°C | Further grain growth. Potential degradation of morphology (e.g., cracking) or film adhesion (delamination). May induce phase transformations. | researchgate.net, capes.gov.br, researchgate.net |

Green Chemistry and Biomolecule-Assisted Synthetic Routes

In recent years, there has been a significant shift towards environmentally benign synthesis methods, collectively known as green chemistry. samipubco.com These approaches aim to reduce or eliminate the use of toxic chemicals, high energy consumption, and hazardous byproducts associated with traditional synthesis routes. samipubco.comjmaterenvironsci.com For tungsten oxide nanoparticle synthesis, this often involves using plant extracts, microorganisms, or biomolecules as reducing and/or stabilizing agents. samipubco.comjmaterenvironsci.com

Plant extracts from sources like Cassia fistula leaves, Terminalia arjuna bark, and Moringa oleifera have been successfully used to synthesize tungsten oxide nanoparticles. jmaterenvironsci.commdpi.com The phytochemicals present in these extracts, such as flavonoids, tannins, and polyphenols, act as natural reducing agents for the tungsten precursor and as capping agents that stabilize the newly formed nanoparticles, preventing their aggregation and controlling their morphology. jmaterenvironsci.com Similarly, biomolecules like gelatin and glycine (B1666218) have been employed as stabilizing agents or structure-directing agents in sol-gel and hydrothermal methods to produce controlled WO₃ nanostructures. researchgate.netresearchgate.net These green synthesis routes are attractive because they are often simple, cost-effective, and can produce nanoparticles with desirable properties for various applications. samipubco.comjmaterenvironsci.com

Strategies for Nanostructure Fabrication and Morphology Control

Controlling the morphology and dimensionality of tungsten oxide nanostructures is crucial as these features dictate their surface area, reactivity, and charge transport properties, which in turn govern their performance in applications like sensing and catalysis. samipubco.comrsc.orgingentaconnect.com A variety of strategies have been developed to fabricate a diverse library of nanostructures, including nanowires, nanorods, nanosheets, and complex hierarchical assemblies. samipubco.comrsc.orgacs.org

Hydrothermal and Solvothermal Methods: These are among the most widely used techniques for morphology control. samipubco.comnih.gov By carefully tuning reaction parameters such as precursor concentration, solvent composition, temperature, pH, and reaction time, a wide range of morphologies can be achieved. samipubco.comacs.orgnih.gov For example, one study demonstrated that simply adjusting the H₂O/n-propanol solvent ratio in a solvothermal reaction could control the morphology from nanoplates to nanospheres without needing any surfactants. acs.org The use of capping agents or structure-directing molecules in these methods can provide further control. frontiersin.org

Vapor-Phase Synthesis: Techniques like Chemical Vapor Deposition (CVD), including Hot Filament CVD (HFCVD), and thermal oxidation are powerful for growing nanostructures directly on substrates. samipubco.commdpi.com HFCVD can produce well-defined and dense nanowall-like structures, with the substrate temperature being a key parameter for controlling the morphology. mdpi.com Thermal oxidation, a catalyst-free method, allows for the growth of nanowires or nanosheets by heating a tungsten source in a controlled atmosphere (e.g., air or pure oxygen). acs.org

Template-Assisted Synthesis: Using templates, such as self-assembled block copolymers, provides a pathway to create highly ordered nanostructures. rsc.org Sequential Infiltration Synthesis (SIS) is a technique that uses a block copolymer template to fabricate tungsten oxide nanostructures with hexagonal in-plane arrangements. rsc.org

A facile route demonstrated the ability to tune the morphology of tungsten oxide from hollow urchin-like structures to nanowires simply by adjusting the precursor concentration, without the need for any catalysts or templates. rsc.org These examples highlight the diverse and sophisticated strategies available to researchers for the precise fabrication and morphological control of tungsten oxide nanostructures. rsc.org

Fabrication of Zero-Dimensional (0D) Nanoparticles and Quantum Dots

The synthesis of zero-dimensional (0D) tungsten oxide nanoparticles and quantum dots often involves methods that allow for fine control over particle size and distribution. Co-precipitation is one such method, yielding highly homogeneous and stoichiometric WO3 nanoparticles that are effective as catalysts and photocatalysts. mdpi.com For instance, monoclinic WO3 nanorods have been synthesized using a co-precipitation method involving an aqueous solution of sodium tungstate dihydrate, citric acid, and ethylene (B1197577) glycol, followed by calcination. mdpi.com

Another approach is the use of solvothermal methods. For example, tungsten hexachloride can be treated with different solvents like ethanol to produce various tungsten oxide nanostructures. The composition of the solvent plays a critical role in determining the final phase and morphology of the tungsten oxide.

Controlled Synthesis of One-Dimensional (1D) Nanorods, Nanowires, and Nanofibers

One-dimensional (1D) tungsten oxide nanostructures, including nanorods, nanowires, and nanofibers, have been synthesized through various techniques. Thermal evaporation is a widely used method where tungsten precursors are heated in a controlled atmosphere. nih.govresearchgate.net For instance, crystalline WO3 nanorods with diameters of 20–50 nm and lengths of several micrometers have been obtained by heating tungsten hexacarbonyl at around 700°C. researchgate.net Another thermal evaporation technique involves annealing tungsten oxide powder to produce uniform cubic tungsten trioxide nanowires, with the ability to control morphology by adjusting gas flow, pressure, and substrate position. nih.gov

Chemical vapor deposition (CVD) is another prominent technique. Tungsten oxide nanowires with diameters ranging from 7 to 200 nm have been prepared on a tungsten rod substrate via a vapor-solid (VS) mechanism, where tin powders were used to control the oxygen concentration. sci-hub.box Hot-filament metal vapor deposition has also been employed to synthesize 1D WO2 nanorods without a catalyst by flowing high-pressure argon gas. aip.org

Solution-based methods offer a milder route to 1D nanostructures. A simple, large-scale preparation of soluble and highly crystalline tungsten oxide nanorods has been achieved through a colloidal approach, yielding nanorods with an average diameter of 4 nm and a length of 75 nm. acs.org Solvothermal synthesis using tungsten hexachloride in ethanol can produce monoclinic W18O49 nanorods, which can further grow into nanowires by decreasing the precursor concentration. Additionally, electrospinning is a versatile method for producing continuous nanofibers, and has been used to create flexible electrodes of reduced tungsten oxide-carbon composite nanofibers. frontiersin.org

| Synthesis Method | Precursor | Resulting 1D Nanostructure | Dimensions | Reference |

| Thermal Evaporation | Tungsten Hexacarbonyl | Crystalline WO3 Nanorods | Diameter: 20-50 nm, Length: several µm | researchgate.net |

| Thermal Evaporation | Tungsten Oxide Powder | Cubic WO3 Nanowires | - | nih.gov |

| Chemical Vapor Deposition | Tungsten Rod | W18O49 Nanowires | Diameter: 7-200 nm, Length: 1-5 µm | sci-hub.box |

| Hot-Filament Metal Vapor Deposition | - | 1D WO2 Nanorods | Width: 50-100 nm, Length: a few µm | aip.org |

| Colloidal Approach | - | Tungsten Oxide Nanorods | Diameter: 4 nm, Length: 75 nm | acs.org |

| Solvothermal Synthesis | Tungsten Hexachloride | Monoclinic W18O49 Nanorods/Nanowires | - |

Development of Two-Dimensional (2D) Nanosheets, Nanoplates, and Thin Films

The synthesis of two-dimensional (2D) tungsten oxide nanostructures like nanosheets and nanoplates is an area of growing interest due to their high surface-to-volume ratio. rsc.org A facile wet-chemical synthesis involves the sonication of tungsten particles in an acidic environment followed by thermal annealing to produce large nanosheets. rsc.orgrsc.org Another innovative solution-phase method is the chemical conversion of 2D tungsten disulfide (WS2) nanosheets into 2D WO3 nanosheets through simple oxidation. acs.org

Hydrothermal and solvothermal methods are also effective for creating 2D structures. Solvothermal treatment of tungsten hexachloride in a mixed solvent of ethanol and water can yield hexagonal WO3 platelets, while using water as the solvent can produce monoclinic WO3 nanosheets. These methods are advantageous for their potential scalability and control over the final product, though they can be sensitive to reaction conditions. nih.gov A mechanochemical synthesis at ambient temperature has been proposed as a cost-effective and scalable method for producing ultrathin WO3 nanosheets. acs.org

Engineering of Three-Dimensional (3D) Hierarchical and Porous Architectures

Three-dimensional (3D) hierarchical and porous tungsten oxide structures offer unique properties due to their complex architectures. Solvothermal methods have been successfully employed to create these structures. For example, 3D WO2.72 networks can be obtained by the solvothermal treatment of WCl6 in ethanol. frontiersin.org The concentration of the precursor plays a key role, with higher concentrations leading to the formation of networks, while lower concentrations can result in sea-urchin-like structures composed of radial nanowires. frontiersin.org

Doping and Composite Material Fabrication for Functional Enhancement

The functional properties of tungsten oxide can be significantly enhanced through doping and the fabrication of composite materials.

Doping: Doping tungsten oxide with various elements can alter its electronic and optical properties. For instance, doping WO3 with metal ions like niobium, gadolinium, and erbium has been shown to improve the electrochromic performance by enhancing current density and coloration efficiency. rsc.org Potassium doping can lead to a selective response to acetone (B3395972) and enhance photoluminescence. rsc.org Theoretical studies using density functional theory have shown that doping with elements like molybdenum or chromium can narrow the band gap, while doping with titanium, zirconium, or hafnium can widen it and shift the conduction band edge to higher energies. acs.org

Composite Materials: Creating composites with other materials is another effective strategy for functional enhancement. Tungsten oxide has been combined with carbon-based materials like graphene and carbon nanotubes to improve electrical conductivity and performance in applications such as lithium-ion batteries. frontiersin.orgenpress-publisher.com For example, reduced tungsten oxide-carbon composite nanofiber films have exhibited high reversible capacity and stable cycling performance as anode materials. frontiersin.org A composite of graphene oxide and peroxy-tungstic acid can be thermally treated to produce reduced graphene oxide-WO2 composites. enpress-publisher.com Polypyrrole-tungsten oxide nanocomposites, synthesized using laser-based techniques, have shown promise for ammonia (B1221849) sensing at room temperature. mdpi.com Furthermore, oxide dispersion strengthening with rare earth oxides like yttria (Y2O3) and lanthana (La2O3) has been used to improve the high-temperature properties of tungsten-based materials for applications in fusion reactors. diva-portal.orgdiva-portal.org

| Dopant/Composite Material | Host Material | Enhancement | Application | Reference |

| Niobium, Gadolinium, Erbium | Tungsten Oxide | Enhanced electrochromic performance | Electrochromic devices | rsc.org |

| Potassium | Tungsten Oxide | Selective gas sensing, enhanced photoluminescence | Gas sensors, optoelectronics | rsc.org |

| Molybdenum, Chromium | Tungsten Oxide | Narrowed band gap | Photocatalysis | acs.org |

| Carbon Nanofibers | Reduced Tungsten Oxide | High reversible capacity, stable cycling | Lithium-ion batteries | frontiersin.org |

| Graphene Oxide | Tungsten Oxide | - | - | enpress-publisher.com |

| Polypyrrole | Tungsten Oxide | Enhanced ammonia sensing | Gas sensors | mdpi.com |

| Yttria, Lanthana | Tungsten | Improved high-temperature stability | Fusion reactors | diva-portal.orgdiva-portal.org |

Advanced Spectroscopic and Microscopic Characterization of Tungsten Oxide Materials

Structural and Morphological Analysis

The physical form and crystalline arrangement of tungsten(IV) oxide are pivotal to its functionality. Techniques like X-ray diffraction and electron microscopy are indispensable for elucidating these characteristics.

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases of tungsten oxides. h-and-m-analytical.com By analyzing the diffraction pattern, the specific crystal structure of this compound (WO₂) can be determined and distinguished from other oxides like WO₃. researchgate.netanalis.com.my

WO₂ typically exhibits a monoclinic crystal structure. researchgate.net However, different synthesis conditions and external factors like pressure can lead to variations. For instance, a high-pressure modification of tungsten dioxide (hp-WO₂) has been synthesized, which possesses an orthorhombic structure with the space group Pnma. This high-pressure phase is described as a distorted rutile structure.

XRD patterns provide detailed information about the lattice parameters. For monoclinic WO₃, which can be a precursor or a related phase, the lattice constants have been reported as a = 7.274 Å, b = 7.501 Å, and c = 3.824 Å (JCPDS No: 75-2072). researchgate.net In some cases, XRD can reveal the presence of multiple phases within a sample, such as a mixture of WO₂ and WO₃. rsc.org The broadening of XRD peaks can indicate the nanocrystalline nature of the material. tandfonline.com

Detailed analysis of XRD data, often through Rietveld refinement, allows for the precise determination of structural parameters. For hp-WO₂, the lattice parameters were determined to be a = 9.7164(3) Å, b = 8.4380(3) Å, and c = 4.7564(2) Å.

Table 1: Crystallographic Data for Tungsten Oxides from XRD Analysis

| Compound/Phase | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

|---|---|---|---|---|

| WO₂ | Monoclinic | P2₁/n | - | researchgate.net |

| hp-WO₂ | Orthorhombic | Pnma | a=9.7164, b=8.4380, c=4.7564 | |

| WO₃ | Monoclinic | - | a=7.274, b=7.501, c=3.824 | researchgate.net |

| WO₃·H₂O | Orthorhombic | - | - | academicjournals.org |

Electron microscopy techniques are crucial for visualizing the morphology and nanostructure of this compound materials.

Scanning Electron Microscopy (SEM) provides detailed information about the surface morphology. SEM images have revealed various forms of tungsten oxides, including nearly spheroidal particles, nanorods, and aggregated structures. rsc.orgresearchgate.net For instance, SEM analysis of tungsten oxide particles deposited on graphite (B72142) showed nearly spheroid shapes that were agglomerated randomly. researchgate.net In other studies, SEM has been used to observe the transformation of WO₃ into nanorods upon annealing. rsc.org The morphology can be influenced by the synthesis method; for example, sonochemically prepared tungsten oxide can form nanorods and packs of nanorods. rsc.org

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer higher magnification and resolution, enabling the characterization of the internal structure and crystallinity of nanoparticles. TEM analysis has been used to confirm the nanorod structure of WO₂ and has shown the presence of defects and oxygen vacancies. aip.orgsci-hub.se HRTEM, in particular, can provide atomic-level details of the crystal lattice. For example, HRTEM images have clearly shown the presence of oxygen vacancies on the crystal planes of tungsten oxide nanoparticles. sci-hub.se The combination of these techniques allows for a comprehensive understanding of the material's morphology, from the macro-scale down to the atomic level.

Raman spectroscopy is a powerful, non-destructive technique used to study the vibrational modes of a material, which are sensitive to its crystalline structure and phase. horiba.com For tungsten oxides, Raman spectra can distinguish between different phases like WO₂, WO₃, and their various polymorphs. aip.orgiphy.ac.cn

The Raman spectrum of one-dimensional (1D) WO₂ nanorods shows distinct peaks at positions such as 288.7, 335.4, 347.8, 484.9, 516.0, 603.2, 620.3, and 786.9 cm⁻¹. aip.org These peaks are attributed to different vibrational modes, including the W-O-W bending mode, which appears around 288.7 cm⁻¹. aip.org The stretching modes are observed at higher frequencies. aip.org

Interestingly, the Raman bands of 1D WO₂ nanorods exhibit a blueshift (shift to higher frequencies) and become narrower compared to the bulk 3D material, a phenomenon attributed to phonon confinement. aip.org This highlights the sensitivity of Raman spectroscopy to the nanostructure of the material.

Different tungsten oxide species have characteristic Raman peaks. For example, monoclinic WO₃ shows strong peaks around 270, 718, and 809 cm⁻¹. aip.org The presence and position of these peaks can confirm the crystalline phase identified by XRD.

Table 2: Characteristic Raman Peaks for Tungsten Oxides

| Material | Peak Position (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|---|

| 1D WO₂ Nanorods | 288.7 | W-O-W bending mode | aip.org |

| 1D WO₂ Nanorods | 786.9 | Stretching mode | aip.org |

| Monoclinic WO₃ | ~270, 718, 809 | Characteristic modes | aip.org |

| WOₓ on Tungsten | ~717 | Asymmetric O-W-O vibration | researchgate.net |

Electron Microscopy (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), High-Resolution TEM (HRTEM)) for Morphology and Nanostructure Characterization

Compositional and Chemical State Investigations

Determining the elemental makeup and the oxidation states of tungsten is critical, as these factors significantly influence the material's properties.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and, crucially, the chemical (oxidation) states of the elements present. For this compound, XPS is used to identify the presence of tungsten and oxygen and to determine the oxidation state of tungsten.

The W 4f region of the XPS spectrum is particularly informative. It consists of a doublet, W 4f₇/₂ and W 4f₅/₂, due to spin-orbit coupling. The binding energy of these peaks is characteristic of the tungsten oxidation state. For W⁴⁺ in WO₂, the W 4f₇/₂ peak is observed at approximately 32.5 eV. acs.org This allows it to be distinguished from other oxidation states, such as W⁶⁺ in WO₃ (W 4f₇/₂ at ~36.1 eV) and metallic tungsten (W⁰, W 4f₇/₂ at ~31.4 eV). acs.orgresearchgate.net

XPS analysis can reveal the presence of mixed oxidation states on the surface of a material. For example, some tungsten oxide samples may show peaks corresponding to W⁶⁺, W⁵⁺, and W⁴⁺, indicating a non-stoichiometric or mixed-phase composition. rsc.orgacs.org The deconvolution of the W 4f spectrum allows for the quantification of the relative amounts of these different oxidation states. rsc.org For instance, one study found that in oxygen-deficient nanoparticles, the percentage of W⁵⁺ species was about 41% more than the W⁶⁺ species. sci-hub.se

The O 1s peak in the XPS spectrum, typically found around 530.5 eV for the W-O bond, provides complementary information about the oxygen environment. researchgate.netxpsfitting.com

Table 3: W 4f₇/₂ Binding Energies for Different Tungsten Oxidation States

| Oxidation State | Compound | W 4f₇/₂ Binding Energy (eV) | Reference |

|---|---|---|---|

| W⁰ | Metallic Tungsten | ~31.3 - 31.4 | acs.orgxpsfitting.com |

| W⁴⁺ | WO₂ | ~32.5 | acs.org |

| W⁵⁺ | Substoichiometric Oxides | ~34.7 | acs.org |

Energy Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with scanning or transmission electron microscopes, is used to determine the elemental composition of a sample. rsc.org When an electron beam from the microscope strikes the sample, it excites atoms, which then emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for elemental identification and quantification.

In the context of this compound, EDS analysis confirms the presence of tungsten (W) and oxygen (O). researchgate.net It can provide the atomic ratio of these elements, which helps in verifying the stoichiometry of the oxide. For example, EDS analysis of tungsten oxide nanoparticles has been used to determine the W:O ratio. sci-hub.setheiet.org

Furthermore, EDS can be used to create elemental maps, which show the spatial distribution of different elements within the sample. rsc.org This is particularly useful for studying composite materials or identifying the distribution of different phases. For instance, in tungsten-based nanocomposites, EDS mapping can show that oxides are primarily accumulated at the grain boundaries of tungsten. diva-portal.org

Electron Energy Loss Spectroscopy (EELS)

Electron Energy Loss Spectroscopy (EELS) is a powerful technique for probing the local electronic structure and composition of materials. In the context of tungsten oxides, EELS can provide insights into the oxidation state of tungsten, the presence of defects, and the nature of electronic transitions.

When a thin film of tungsten trioxide (WO₃) is irradiated with protons, EELS analysis reveals a process of selective removal of oxygen atoms. urfu.ru At low irradiation doses, this oxygen removal is concentrated near the surface. However, with a significant increase in the irradiation dose, the oxygen concentration decreases throughout the film, leading to regions with a composition corresponding to the stoichiometric WO₂. urfu.ru This reduction is particularly prominent at the depth of maximum damage from proton irradiation. urfu.ru

The low-loss region of the EELS spectrum, typically below 50 eV, is characterized by a prominent peak due to collective electron excitations known as bulk plasmons. researchgate.net The energy of the bulk plasmon is directly related to the electronic and mass densities of the material. machorro.net Shifts in the bulk plasmon peak can, therefore, indicate changes in composition. researchgate.net For instance, the bulk plasmon energies for W, WO₂, and WO₃ are distinct, allowing for the identification of these phases. machorro.net

Core-loss EELS, which involves the excitation of core-level electrons to unoccupied states, provides information analogous to X-ray absorption spectroscopy (XAS). oup.com The near-edge structure (ELNES) of the O K edge and W L-edges can be used to identify different phases of tungsten oxide, as each phase exhibits a unique near-edge structure. escholarship.org Studies on WO₂ have utilized EELS to investigate the influence of metal-metal bonding on its electronic structure. capes.gov.brdntb.gov.ua The data suggests that metal-metal π bonding is a significant factor in these compounds. capes.gov.br Furthermore, EELS has been instrumental in observing the splitting of the metal 5d conduction band into two components due to metal-metal bonding, a split that is notably larger in WO₂ than in Molybdenum dioxide (MoO₂). capes.gov.br

In nanocomposites, such as those containing Copper-Palladium (CuPd) nanoparticles coupled with WO₂.₇₂ nanorods, EELS line scans have revealed compositional gradients. For example, a copper-concentration gradient has been observed within the CuPd nanoparticles, with copper enrichment at the interface with the tungsten oxide. osti.gov

Optical and Electronic Property Probing

UV-Vis-NIR Spectroscopy for Absorption and Transmittance Studies

UV-Vis-NIR spectroscopy is a fundamental technique for characterizing the optical properties of tungsten oxide materials, specifically their absorption and transmittance across the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. These properties are intrinsically linked to the material's electronic structure, including the presence of defects such as oxygen vacancies.

Tungsten oxide generally exhibits high transmittance in the visible range and strong absorption in the UV and IR regions. The optical absorption edge for tungsten oxide films typically shows a rapid increase between 370 nm and 500 nm. iosrjournals.org The introduction of oxygen vacancies, which reduces WO₃ to sub-stoichiometric forms like WO₂.₇₂, leads to the formation of small polarons and free electrons. semanticscholar.org This results in strong absorption of NIR radiation, a phenomenon attributed to the localized surface plasmon resonance effect. semanticscholar.org Consequently, as the weight fraction of reduced tungsten oxide (e.g., WO₂.₇₂) in a nanocomposite increases, the NIR transmittance decreases, indicating enhanced NIR absorption. semanticscholar.orgresearchgate.net

The optical properties of tungsten oxide films are highly dependent on the deposition techniques and parameters. For instance, films prepared by DC magnetron sputtering can exhibit transmittance above 80%. iosrjournals.org The substrate temperature during deposition also influences the optical transmittance. researchgate.net

In the context of electrochromism, the intercalation of ions like lithium into tungsten oxide films significantly alters their optical properties. As-deposited amorphous tungsten oxide films are typically highly transparent. aip.org Upon lithium intercalation, the transmittance decreases, particularly in the visible range, leading to a distinct blue color. aip.org The absorption coefficient, derived from transmittance and reflectance measurements, shows a steep rise at energies above the fundamental bandgap due to interband transitions. aip.org The sub-band-gap absorption, which is responsible for the electrochromic effect, can be analyzed by subtracting the absorption of the non-intercalated film. aip.org

The synthesis method also plays a crucial role. Tungsten oxide materials prepared by a non-hydrolytic sol-gel method exhibit absorptions between 400 and 800 nm, which supports the presence of tungsten centers with different oxidation states due to oxygen defects. rsc.org

Spectroscopic Ellipsometry for Thin Film Optical Properties

Spectroscopic ellipsometry (SE) is a non-destructive optical technique used to determine the thickness and optical constants (refractive index n and extinction coefficient k) of thin films. It can also provide information about other material properties such as composition, crystallinity, and surface roughness. The technique measures the change in polarization of light upon reflection from a sample surface over a range of wavelengths and angles of incidence. aip.org

For tungsten oxide thin films, SE is a valuable tool for characterizing their optical properties, which are crucial for applications in electrochromic devices, sensors, and photovoltaic cells. The data obtained from SE measurements are typically analyzed using a model that describes the layered structure of the sample. aip.org For instance, a common model for a tungsten oxide film on a substrate might include a surface roughness layer, the tungsten oxide layer itself, and the substrate. aip.org The surface roughness is often modeled using an effective medium approximation (EMA). aip.org

The refractive index of tungsten oxide films is influenced by deposition conditions. For example, for films grown by pulsed laser deposition (PLD), the laser wavelength used for ablation is a critical parameter. Higher refractive index values have been obtained for films grown at elevated substrate temperatures. The addition of RF plasma during deposition can also lead to the formation of transparent films with a higher refractive index. Sputter-deposited titanium-doped tungsten oxide films have shown a gradual increase in the refractive index with increasing growth temperature. acs.org

The extinction coefficient, k, is related to the absorption of light in the material. SE can be used to determine the dispersion of k as a function of wavelength. aip.org For proton-intercalated tungsten oxide films, the value of k has been found to be proportional to the hydrogen flow ratio during deposition at a constant working pressure. aip.org

SE can also be used to study the evolution of optical properties during processes like ion intercalation. In amorphous tungsten oxide films, the intercalation of protons leads to a strong increase in polaron absorption in the visible spectral range, which can be monitored by SE. aps.org

The measurement range for SE typically covers the UV, visible, and near-infrared spectral regions. researchgate.net By varying the angle of incidence, the sensitivity of the measurement to different film parameters can be enhanced.

Electrochemical Characterization Techniques

Cyclic Voltammetry for Electrochemical Behavior and Ion Intercalation Dynamics

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the electrochemical behavior of materials, including redox processes and ion intercalation/de-intercalation dynamics. researchgate.netmdpi.com In a CV experiment, the potential of a working electrode is swept linearly versus time between two set potential limits, and the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram.

For tungsten oxide, CV is widely used to study its electrochromic properties, which are based on the reversible intercalation and de-intercalation of ions (e.g., H⁺, Li⁺). ntnu.nolbl.gov The cyclic voltammogram of a tungsten oxide film typically shows a pair of broad redox peaks corresponding to the insertion (cathodic peak) and extraction (anodic peak) of ions. researchgate.net These redox processes are accompanied by a color change in the film; for example, from transparent to blue upon ion insertion and back to transparent upon ion extraction. ntnu.no

The potentials at which these peaks occur provide information about the thermodynamics of the intercalation reaction. For instance, in a study of WO₃ films, a cathodic current peak associated with coloration appeared at approximately -0.2 V (vs. Ag/AgCl), while an anodic peak corresponding to bleaching was observed at around 0.05 V. ntnu.no The shape and separation of the redox peaks can indicate the reversibility of the electrochemical process. researchgate.net

The scan rate in a CV experiment can be varied to study the kinetics of the ion intercalation process. ntnu.no The relationship between the peak current and the scan rate can be used to determine the diffusion coefficient of the intercalating ions. lbl.gov For example, for lithium intercalation into sol-gel deposited tungsten oxide films, the lithium diffusion coefficient has been calculated from the gradient of the peak current with respect to the square root of the scan rate. lbl.gov

CV is also employed to investigate the electrochemical performance of tungsten oxide-based materials in other applications, such as in electrodes for batteries and for electrochemical sensing. In the context of lithium-ion batteries, WO₂-modified LiFePO₄/C composites have been studied using CV to assess their specific capability and the polarization of the cathode. researchgate.net For sensing applications, the CV of a WO₃ nanowall thin film electrode has been used to analyze its electrochemical response to methylamine. mdpi.com

Furthermore, CV can reveal activation processes and structural transformations that occur during electrochemical cycling. rsc.org For example, in the study of the hydrogen evolution reaction on tungsten oxides, a crossover between the cathodic and anodic scans in the CV curves indicated an activation process occurring simultaneously with the onset of the reaction. rsc.org

Four-Probe Resistivity Methods for Electrical Conductivity Assessment

The four-probe method is a standard and highly accurate technique for determining the electrical resistivity of materials, including this compound (WO₂). This method is particularly advantageous as it mitigates the influence of contact resistance, which can introduce significant errors in conventional two-probe measurements. The setup consists of four collinear, equally spaced probes that make contact with the material under investigation. A constant current is passed through the two outer probes, while the resulting voltage drop is measured across the two inner probes. Since the voltmeter has a high input impedance, negligible current flows through the inner probes, thus eliminating the voltage drop associated with the probe contacts from the measurement.

The resistivity (ρ) can then be calculated from the measured current (I), voltage (V), and the probe spacing (s). For a thin film sample with a thickness (t) much smaller than the probe spacing, the resistivity is given by the formula:

ρ = (π / ln(2)) * (V / I) * t

This simplifies to ρ ≈ 4.532 * t * (V/I). pku.edu.cn

Research on tungsten oxide (WOₓ) thin films has demonstrated the utility of the four-probe method in characterizing their electrical properties. The electrical resistivity of these films is highly dependent on their stoichiometry, specifically the oxygen content. For instance, studies on reactively sputtered WOₓ thin films have shown a significant increase in electrical resistivity with an increasing oxygen flow rate during deposition. pku.edu.cn This is attributed to the change in the concentration of oxygen vacancies, which act as n-type dopants. In substoichiometric oxides like WO₂, the presence of W⁴⁺ ions and a higher density of charge carriers result in lower resistivity compared to the fully oxidized WO₃.

The electrical conductivity of WOx films can be precisely controlled, and the four-probe method is essential for quantifying these changes. For example, the electrical conductivity of WOx epitaxial films has been measured using a DC four-probe method, revealing a drastic increase in conductivity as the oxygen content (x in WOx) decreases. aip.org This highlights the transition from a more insulating state in near-stoichiometric WO₃ to a more conductive state in oxygen-deficient phases like WO₂.

Interactive Table: Electrical Resistivity of Tungsten Oxide (WOₓ) Thin Films

| Oxygen Flow Rate (sccm) | Resulting Stoichiometry | Electrical Resistivity (ρ) (Ω·cm) | Reference |

| 0 | W | 5.30 x 10⁻⁵ | pku.edu.cn |

| 1.2 | WO₂.₉₂ | 1.45 x 10⁻² | pku.edu.cn |

| 1.65 | WO₂.₈₆ | 25.4 | pku.edu.cn |

This table is based on data for various tungsten oxide stoichiometries, illustrating the trend of resistivity with oxygen content. The values for specific stoichiometries are indicative of the general behavior of the WOₓ system.

Operando and In-situ Characterization for Reaction Mechanism Elucidation

Understanding the dynamic structural and chemical changes in this compound during reactions is crucial for optimizing its performance in applications such as catalysis and energy storage. Operando and in-situ characterization techniques, which allow for the real-time monitoring of a material under actual reaction conditions, are invaluable for elucidating these complex reaction mechanisms. mdpi.comacs.org

In-situ X-ray Diffraction (XRD) has been employed to track the crystalline phase transformations of tungsten oxides during processes like reduction and carburization. For example, in-situ XRD studies have detailed the reduction sequence of tungsten trioxide (WO₃) to tungsten metal, with this compound (WO₂) being a key intermediate phase. researchgate.net These experiments reveal the precise temperatures at which these transformations occur and how they are influenced by factors such as the presence of promoters. researchgate.net By monitoring the evolution of diffraction patterns in real-time, researchers can identify transient phases and understand the kinetics of the reduction process. For instance, the transition from monoclinic WO₃ to WO₂ has been clearly observed under heating in a reducing atmosphere. researchgate.net

Operando Raman Spectroscopy provides insights into the vibrational modes of the material, which are sensitive to changes in chemical bonding and crystal structure. This technique is particularly useful for studying surface species and reactions at the electrode-electrolyte interface in electrocatalysis. ornl.govrug.nl For a Ru-W/WO₂ electrocatalyst, operando Raman spectroscopy has been used to monitor the material at different potentials during the hydrogen evolution reaction (HER). researchgate.net The spectra can reveal the presence of key intermediates, such as adsorbed hydroxyl species, and provide evidence for the roles of different active sites in the reaction mechanism. researchgate.net

In-situ Transmission Electron Microscopy (TEM) offers the ability to visualize morphological and structural changes at the nanoscale in real-time. This has been applied to study the oxidation of tungsten, where the growth of oxide scales, including phases like WO₂, can be directly observed. pnnl.gov In-situ TEM can also be used to investigate the growth of tungsten oxide nanostructures and the influence of defects on their properties. pku.edu.cnaip.org

Operando X-ray Photoelectron Spectroscopy (XPS) , particularly ambient pressure XPS (APXPS), allows for the investigation of the surface chemistry and electronic states of tungsten oxides under reaction conditions. Studies on the hydrogen spillover mechanism on WO₃ have used operando APXPS to track the reduction of W⁶⁺ to lower oxidation states like W⁵⁺ and W⁴⁺ (characteristic of WO₂) upon interaction with hydrogen. scientific.netnih.govresearchgate.net These studies provide a detailed picture of the dynamic evolution of surface species and their role in catalytic processes. nih.govresearchgate.net

Through the combined application of these powerful operando and in-situ techniques, a comprehensive understanding of the reaction mechanisms of this compound can be achieved, from bulk phase transformations to surface-level electronic changes. This knowledge is critical for the rational design of advanced materials with tailored functionalities.

Theoretical and Computational Modeling of Tungsten Oxide Systems

Electronic Band Structure Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of materials. For Tungsten(IV) oxide (WO₂), DFT calculations reveal key features of its metallic nature.

DFT has also been used to study various tungsten oxide phases. For instance, studies on oxygen-deficient WO₂.₉ (equivalent to W₂₀O₅₈) show that despite its complex crystal structure, its low-energy band structure is relatively straightforward. mdpi.com The bands crossing the Fermi level originate from the t₂g 5d-orbitals of tungsten atoms in zigzag chains. mdpi.com In the case of WO₂-terminated cubic WO₃ (001) surfaces, first-principles calculations indicate that the surface band gaps are smaller than their corresponding bulk band gaps. mdpi.com

The accuracy of these calculations is dependent on the chosen parameters. For example, in one study, a plane wave basis with a cutoff of 520 eV and the Perdew–Burke–Ernzerhof generalized-gradient approximation (GGA) were used for the exchange-correlation functional. aip.org The optimized lattice constants for WO₂ were found to be in good agreement with experimental results. aip.org

| Parameter | Value/Method | Reference |

|---|---|---|

| Exchange-Correlation Functional | Perdew–Burke–Ernzerhof GGA | aip.org |

| Plane Wave Cutoff Energy | 520 eV | aip.org |

| k-point Mesh | 12 × 16 × 12 (Monkhorst–Pack) | aip.org |

| Optimized Lattice Constants | a = 5.59 Å | aip.org |

| b = 4.49 Å | ||

| c = 5.60 Å | ||

| Calculated Band Gap | 0.000 eV (metallic) | materialsproject.org |

Simulation of Defect Chemistry and Oxygen Vacancy Formation

The study of defect chemistry, particularly the formation of oxygen vacancies, is crucial for understanding the properties and behavior of tungsten oxides. Computational simulations, primarily using DFT, have been instrumental in this area.

First-principles calculations have been employed to investigate the formation and migration energies of oxygen in tungsten and its oxides. materialsmodeling.org These studies indicate that in the oxide phases, oxygen vacancies are associated with high formation energies. materialsmodeling.orgmaterialsmodeling.org In contrast, oxygen interstitials in tungsten have low formation and migration energies and tend to form stable clusters. materialsmodeling.orgmaterialsmodeling.org

The formation energy of oxygen vacancies is a key parameter. For cubic WO₃, the calculated oxygen vacancy formation energy is approximately 3.45 eV, which aligns well with previously reported values. aip.org DFT calculations have also shown that the formation energy of oxygen vacancies is lower at step edges and on higher-index facets like (110) compared to smooth surfaces or low-index facets such as (100) and (010). acs.org This suggests that surface reconstructions, like the formation of pentagonal columns, are more likely to occur in areas with a high concentration of oxygen vacancies. acs.org

The presence of oxygen vacancies significantly influences the electronic structure of tungsten oxides. Introducing these vacancies can create localized states and alter the material's optical properties. aip.org For example, in WO₃, oxygen vacancies can lead to the appearance of lower energy absorptions in the optical spectrum. aip.org Furthermore, the creation of oxygen vacancies can reduce a portion of W⁶⁺ ions to W⁴⁺/W⁵⁺, which can enhance electrocatalytic performance. chinesechemsoc.org

| Material/Surface | Formation Energy (eV) | Computational Method | Reference |

|---|---|---|---|

| Cubic WO₃ | 3.45 | DFT (VASP) | aip.org |

| WO₃ (110) facet | Lowest among (100), (010), (110) | DFT | acs.org |

| Wollastonite (CaSiO₃) Surface | Endothermic (becomes exothermic with Al dopants) | DFT | rit.edu |

Modeling of Charge Transport Mechanisms (e.g., Polaron Formation, Variable Range Hopping, Bipolarons)

Computational modeling has been essential in elucidating the complex charge transport mechanisms in tungsten oxides, which include polaron formation and variable range hopping.

Polaron Formation: A polaron is a quasiparticle formed by the interaction of an excess charge carrier (electron or hole) with the surrounding crystal lattice, causing a local polarization. unibo.it In dielectric materials like oxides, this interaction can be strong enough to localize the charge carrier. london-nano.com First-principles studies using hybrid density-functional calculations on transition-metal tungstates like FeWO₄ and MnWO₄ have shown that the electronic structure allows for the formation of both hole polarons at the Fe (or Mn) sites and electron polarons at the W sites. osti.gov The formation of small polarons has been proposed as a key factor in the optical absorption of some transition metal oxides. researchgate.net Computational studies have also explored the possibility of simulating small-polaron formation using trapped ions. aps.org

Variable Range Hopping (VRH): At low temperatures, the charge transport in some disordered systems, including certain tungsten oxides, can be described by the variable range hopping model. In this mechanism, electrons hop between localized states, with the hopping distance and energy optimized to maximize the hopping probability. arxiv.org Temperature-dependent electrical conductivity measurements on lithium-intercalated amorphous tungsten oxide films have shown that the conductivity between room temperature and 77 K follows the VRH mechanism. diva-portal.org Computational modeling of VRH conductivity in two-dimensional systems using kinetic Monte Carlo methods has provided detailed validation of the Efros-Shklovskii theory for interacting electrons. aps.orgresearchgate.net

Computational Studies on Surface Chemistry, Adsorption Phenomena, and Hydrogen Spillover

Computational studies provide valuable insights into the surface chemistry of tungsten oxides, including adsorption phenomena and hydrogen spillover, which are critical for applications in catalysis and sensing.

DFT calculations have been used to study the adsorption of various species on tungsten oxide surfaces. For example, the adsorption of hydrogen on different tungsten oxides has been investigated, revealing that the nature of the W-O bonds and the crystal structure play a significant role. researchgate.net These calculations can help identify preferential adsorption sites and understand the mechanisms of surface reactions.

Hydrogen spillover, the migration of activated hydrogen atoms from a metal catalyst to a support material like tungsten oxide, is another area where computational modeling is applied. While direct modeling of hydrogen spillover on WO₂ is less common in the provided results, the principles of surface adsorption and diffusion are fundamental to understanding this process.

Furthermore, computational studies have explored the surface stability and reconstruction of tungsten oxides. For instance, ab initio DFT simulations have been used to investigate the stabilization mechanisms of polar surfaces, which can involve the formation of surface vacancies and reconstructions. unibo.it These simulations help to understand how the surface structure and stoichiometry are influenced by the chemical environment. unibo.it

Predictive Modeling for Material Design and Performance Optimization

Predictive modeling, often integrating computational methods with machine learning (ML), is an emerging field for accelerating the design and optimization of materials like tungsten oxides.

By leveraging large datasets from computational databases and experimental results, ML models can be trained to predict material properties. For instance, ML models have been developed to predict the hardness of dispersion-strengthened tungsten alloys, identifying key factors like the content of the reinforcement phase and grain size. mdpi.com Similarly, ML approaches are being used to predict the formation energy of transition metal oxides, which helps in identifying potentially stable new materials for applications such as batteries. rsc.org

In the context of tungsten oxides for specific applications, such as electrochromic devices or photoanodes, predictive modeling can guide the optimization of performance. For example, ML models are being developed to predict the optimal design of electrochromic supercapacitors, considering both material selection and performance parameters. researchgate.net This data-driven approach can significantly reduce the time and resources required for experimental development by focusing on the most promising material compositions and structures. mdpi.comnanografi.com

The integration of DFT calculations with ML offers a powerful combination. DFT can provide accurate data on fundamental properties, which can then be used to train ML models for high-throughput screening and prediction of more complex properties or performance metrics. rsc.org

Simulations of Ion Diffusion and Intercalation Processes

Simulations of ion diffusion and intercalation are crucial for understanding the performance of tungsten oxides in applications like electrochromic devices and batteries, where the transport of ions such as Li⁺ or H⁺ is a key process.

Ab initio molecular dynamics (AIMD) simulations and DFT are powerful tools for investigating these processes at the atomic scale. For amorphous tungsten oxide (α-WOₓ), AIMD simulations have been used to determine the diffusion properties of lithium ions. aip.org These simulations have shown that the lithium diffusion coefficient is in the range of 1x10⁻⁷ to 5x10⁻⁷ cm²/s and that it increases as the oxygen content decreases. aip.org

The intercalation process, where ions are inserted into the host material, can be modeled to understand its thermodynamics and kinetics. mpg.de For instance, a physical simulation model for WO₃ electrochromic films has been developed that describes the continuous electron-transfer process, Li⁺-ion diffusion (using Fick's law), and the resulting change in transmittance. acs.org This model's predictions have shown good agreement with experimental data. acs.org

The diffusion coefficient of ions can be influenced by several factors, including the concentration of intercalated ions. In hydrous tungsten oxide films, impedance spectroscopy has been used to study ion transport, revealing that the diffusion coefficient is lower at higher concentrations of intercalated Li⁺ ions, as more ion sites are occupied. mdpi.com Computational models can help to interpret these experimental findings and provide a more detailed understanding of the underlying mechanisms. bohrium.com

| Material | Diffusion Coefficient (cm²/s) | Computational Method | Reference |

|---|---|---|---|

| α-Li₀.₂₅WO₃ | 1.08 × 10⁻⁷ | AIMD | aip.org |

| α-Li₀.₂₅WO₂.₅ | 1.29 × 10⁻⁷ | AIMD | aip.org |

| α-Li₀.₂₅WO₂ | 5.94 × 10⁻⁷ | AIMD | aip.org |

Advanced Research Applications of Tungsten Oxide Materials

Electrochromic Devices and Smart Window Technologies

Tungsten oxide is a prominent material in the field of electrochromism, which is the ability of a material to change its optical properties when a voltage is applied. rsc.orgexeter.ac.uk This characteristic makes it a key component in the development of smart windows, which can control the amount of light and heat passing through, leading to significant energy savings in buildings. ndsu.edud-nb.info

Influence of Tungsten Oxide Stoichiometry (e.g., WO₂, WO₃-x) on Electrochromic Performance

The stoichiometry of tungsten oxide, which refers to the ratio of tungsten to oxygen atoms, plays a crucial role in its electrochromic performance. While stoichiometric tungsten trioxide (WO₃) is widely studied, non-stoichiometric forms, such as WO₂ and WO₃-x (where x is greater than 0 and less than 1), exhibit unique and often enhanced properties. rsc.orgrsc.org